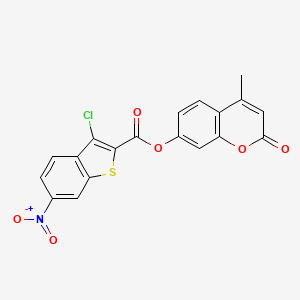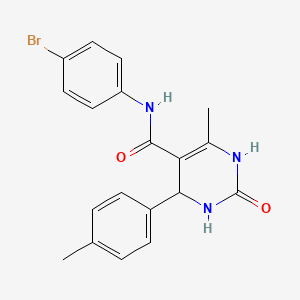
N-(3-chlorophenyl)-N'-(2-ethoxybenzyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chlorophenyl)-N'-(2-ethoxybenzyl)urea, also known as CPEB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications as a pharmaceutical drug. CPEB is a urea derivative that has been synthesized through various methods and has been found to exhibit promising biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N-(3-chlorophenyl)-N'-(2-ethoxybenzyl)urea is not fully understood, but studies have suggested that it may act through multiple pathways. This compound has been found to inhibit the activity of various enzymes involved in cancer cell growth and proliferation, including topoisomerase II and protein kinase C. This compound has also been shown to activate AMP-activated protein kinase, which plays a crucial role in regulating glucose metabolism and insulin sensitivity. Furthermore, this compound has been found to inhibit the production of inflammatory cytokines by blocking the activation of NF-κB.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects, including anti-cancer, anti-diabetic, and anti-inflammatory effects. Studies have shown that this compound inhibits the growth of cancer cells and induces apoptosis by regulating the expression of various genes involved in cell growth and proliferation. This compound has also been found to regulate glucose metabolism and improve insulin sensitivity, leading to its potential application in the treatment of diabetes. Additionally, this compound has been shown to reduce the production of inflammatory cytokines, suggesting its potential use in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-chlorophenyl)-N'-(2-ethoxybenzyl)urea has several advantages for lab experiments, including its high purity and stability. However, this compound also has some limitations, including its low solubility in water and its potential toxicity to cells at high concentrations.
Zukünftige Richtungen
There are several future directions for research on N-(3-chlorophenyl)-N'-(2-ethoxybenzyl)urea, including its potential application in the treatment of other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to optimize its pharmacological properties. Furthermore, studies on the toxicity and safety of this compound are necessary for its potential use as a pharmaceutical drug.
Conclusion:
In conclusion, this compound is a urea derivative that has gained significant attention in the field of scientific research due to its potential applications as a pharmaceutical drug. This compound has been synthesized through various methods and has been found to exhibit promising biochemical and physiological effects. Further research is needed to fully understand the mechanism of action of this compound and to optimize its pharmacological properties for its potential use as a pharmaceutical drug.
Synthesemethoden
N-(3-chlorophenyl)-N'-(2-ethoxybenzyl)urea can be synthesized through various methods, including the reaction of 3-chloroaniline with ethoxybenzaldehyde followed by the reaction with urea. Another method involves the reaction of 3-chloroaniline with ethoxybenzyl isocyanate followed by the reaction with urea. Both methods have been reported to yield high purity this compound.
Wissenschaftliche Forschungsanwendungen
N-(3-chlorophenyl)-N'-(2-ethoxybenzyl)urea has been extensively studied for its potential applications in the treatment of various diseases, including cancer, diabetes, and inflammation. Studies have shown that this compound exhibits anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. This compound has also been found to have anti-diabetic effects by regulating glucose metabolism and improving insulin sensitivity. Additionally, this compound has been shown to have anti-inflammatory effects by reducing the production of inflammatory cytokines.
Eigenschaften
IUPAC Name |
1-(3-chlorophenyl)-3-[(2-ethoxyphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2/c1-2-21-15-9-4-3-6-12(15)11-18-16(20)19-14-8-5-7-13(17)10-14/h3-10H,2,11H2,1H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAZGSKVNVWFQGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CNC(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N'-{methylenebis[(4-oxo-4H-3,1-benzoxazine-6,2-diyl)-4,1-phenylene]}bis(2,2-dimethylpropanamide)](/img/structure/B5060893.png)

![N-(4-butylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B5060908.png)
![9-butyl-5,8-dimethyltetrazolo[1,5-c]thieno[3,2-e]pyrimidine](/img/structure/B5060919.png)

amino]ethanol ethanedioate (salt)](/img/structure/B5060922.png)
![5-(4-bromophenyl)-N-(tetrahydro-2-furanylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5060926.png)
![3-chloro-4-ethoxy-N-({[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5060940.png)

![1-[3-(4-methoxyphenyl)-1-methylpropyl]-4-piperidinecarboxamide](/img/structure/B5060963.png)
![methyl 3-({[(2-chloro-6-fluorobenzyl)thio]acetyl}amino)-4-methylbenzoate](/img/structure/B5060978.png)
![ethyl 1-[3-(methylthio)propanoyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B5060983.png)
